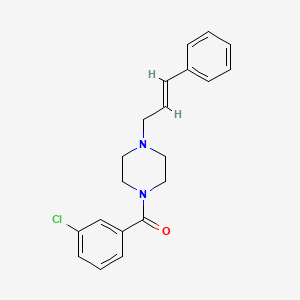
1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a piperazine derivative that has been shown to exhibit a range of biological activities, including antipsychotic, anxiolytic, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is thought to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. It has also been shown to inhibit the reuptake of serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease locomotor activity in animal models, which is indicative of its potential antipsychotic effects. 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential anxiolytic effects. Additionally, 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to exhibit analgesic effects in animal models, which may be due to its ability to inhibit the reuptake of serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its high purity, which allows for accurate dosing in animal models. Additionally, 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied, and its effects are well-documented. However, one of the limitations of 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential toxicity at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential use in the treatment of drug addiction. 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for addiction. Another potential future direction is the investigation of 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine's effects on neuroplasticity. 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity. Finally, further investigation into 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine's potential therapeutic applications, such as its anxiolytic and analgesic effects, may provide new avenues for drug development.
Méthodes De Synthèse
1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized by reacting 1-(3-chlorobenzoyl)piperazine with 3-phenyl-2-propenal in the presence of a catalyst. The reaction yields 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and analgesic effects in animal models. 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been investigated for its potential use in the treatment of drug addiction, depression, and anxiety disorders.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-19-10-4-9-18(16-19)20(24)23-14-12-22(13-15-23)11-5-8-17-6-2-1-3-7-17/h1-10,16H,11-15H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMVUXYDSKHJOY-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylphenyl)sulfonyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5871792.png)

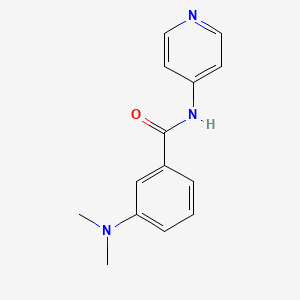
![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5871826.png)
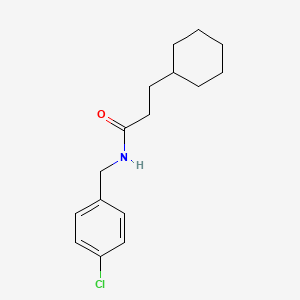
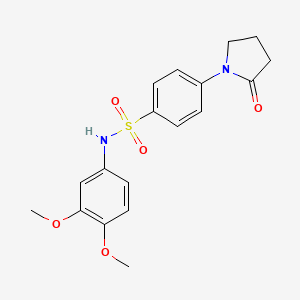

![1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5871856.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)
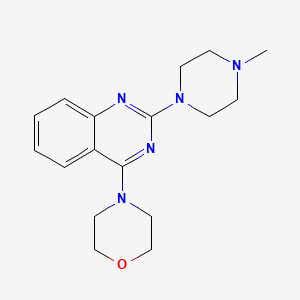
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)

![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)